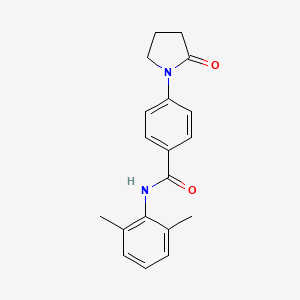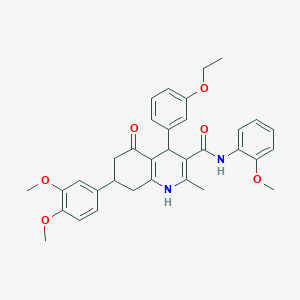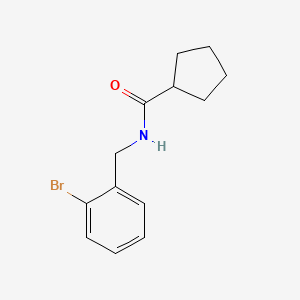![molecular formula C27H24N2O5 B4580129 N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide
Vue d'ensemble
Description
Synthesis Analysis
Synthesis approaches for acrylamide derivatives, including methods like copolymerization and condensation reactions, provide insights into chemical strategies that can be applied to synthesize complex molecules like the one . For instance, Kariuki et al. (2022) detailed a synthesis method for a cyano-acrylamide derivative through condensation, which underscores the versatility of synthesis strategies in obtaining acrylamide derivatives with specific functional groups (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is critical to understanding their chemical behavior and potential applications. Structural determination techniques such as NMR spectroscopy and single-crystal X-ray diffraction are pivotal in elucidating the molecular geometry, bonding patterns, and overall architecture of these compounds, as demonstrated by research conducted on similar compounds (Barım & Akman, 2019).
Chemical Reactions and Properties
Acrylamide derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential for modification. Studies on similar molecules have shown their ability to undergo polymerization, crosslinking, and complexation reactions, reflecting the chemical versatility of acrylamide derivatives. For example, Fleischmann and Ritter (2013) discussed the complexation of polymer-attached phenolphthalein by β-cyclodextrins, showcasing the reactive nature and functional utility of acrylamide derivatives in supramolecular chemistry (Fleischmann & Ritter, 2013).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, thermal stability, and photophysical characteristics, are crucial for their application in material science and engineering. The study by Barım and Akman (2019) on a novel acrylamide monomer provides insights into the physical properties analysis, including thermal behavior and molecular electrostatic potential, which are essential for designing materials with desired properties (Barım & Akman, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to form complexes or engage in specific interactions, define the utility of acrylamide derivatives in various domains. The interaction of acrylamide derivatives with anions or other molecules, as explored by Jiang et al. (2010), provides a glimpse into the chemical behavior that could be expected from the compound , highlighting the importance of intramolecular interactions and binding affinities (Jiang et al., 2010).
Applications De Recherche Scientifique
Controlled Radical Polymerization
Homopolymers of monosubstituted acrylamides featuring amino acid moieties, such as N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), demonstrate the potential for controlled radical polymerization through reversible addition−fragmentation chain transfer (RAFT) processes. This methodology enables the synthesis of polymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity, which are crucial for applications in drug delivery systems and tissue engineering (H. Mori, K. Sutoh, T. Endo, 2005).
pH-Sensitive Polymeric Materials
The synthesis of polymerizable phenolphthalein derivatives introduces a pathway to creating pH-sensitive, color-changing polymeric materials. These materials exhibit hydrogel properties and viscoelastic behavior sensitive to pH changes, showcasing their potential in smart drug delivery systems and biosensors (C. Fleischmann, Jia Cheng, Monir Tabatabai, H. Ritter, 2012).
Synthesis of Pyrazole and Pyrimidine Derivatives
Research into the synthesis of pyrazole and pyrimidine derivatives from acrylamide precursors highlights the chemical versatility and reactivity of these compounds, leading to the development of molecules with potential pharmacological activities. Such synthetic routes are essential for the discovery and development of new therapeutic agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Corrosion Inhibition
Acrylamide derivatives have been explored for their effectiveness as corrosion inhibitors for metals in acidic environments. This application is crucial for extending the lifespan of metal components in industrial settings, showcasing the compound's utility beyond biomedical and polymer science fields (Ahmed Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[3-methoxy-2-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-18-5-3-6-20(11-18)16-32-26-21(7-4-8-24(26)31-2)13-22(14-28)27(30)29-15-19-9-10-23-25(12-19)34-17-33-23/h3-13H,15-17H2,1-2H3,(H,29,30)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYMLQSVCJIFER-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=CC=C2OC)C=C(C#N)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=C(C=CC=C2OC)/C=C(\C#N)/C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4580050.png)


![1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4580066.png)
![N-[4-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4580070.png)
![5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580079.png)

![N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B4580119.png)
![methyl {5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4580125.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580134.png)

![2-[2-bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride](/img/structure/B4580143.png)
![ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B4580150.png)
![ethyl N-[2-(ethylthio)benzoyl]glycinate](/img/structure/B4580153.png)